Chlorophyllin Copper Trisodium Salt (Technical Grade)

Description

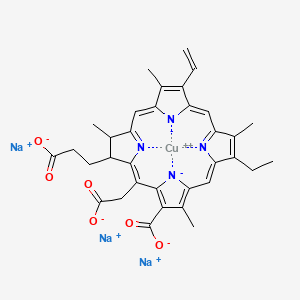

Chlorophyllin Copper Trisodium Salt (Technical Grade) is a water-soluble derivative of chlorophyll. It is known for its vibrant green color and is commonly used in various scientific and industrial applications. The compound has a molecular formula of C34H31CuN4O6.3Na and a molecular weight of 724.15 .

Properties

Molecular Formula |

C34H31CuN4Na3O6 |

|---|---|

Molecular Weight |

724.1 g/mol |

IUPAC Name |

copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate |

InChI |

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |

InChI Key |

HWDGVJUIHRPKFR-UHFFFAOYSA-I |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically occurs under alkaline conditions and involves the replacement of the magnesium ion in chlorophyll with a copper ion .

Industrial Production Methods

Industrial production of Chlorophyllin Copper Trisodium Salt involves large-scale saponification of chlorophyll extracted from plant sources. The process is followed by the addition of copper salts to form the copper complex. The final product is then purified and dried to obtain the technical grade compound .

Chemical Reactions Analysis

Types of Reactions

Chlorophyllin Copper Trisodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives of the compound .

Scientific Research Applications

Chlorophyllin Copper Trisodium Salt has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical analyses and reactions.

Biology: The compound is used in studies related to photosynthesis and plant biology.

Medicine: It has been studied for its potential anticarcinogenic and antigenotoxic properties.

Mechanism of Action

Chlorophyllin Copper Trisodium Salt exerts its effects through several mechanisms:

Chemopreventive Properties: It forms non-covalent complexes with mutagenic and carcinogenic molecules, reducing their absorption and promoting their excretion.

Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative damage.

Immunostimulatory Effects: It has been shown to stimulate the immune system, enhancing the body’s defense mechanisms.

Comparison with Similar Compounds

Chlorophyllin Copper Trisodium Salt is unique compared to other similar compounds due to its water solubility and copper content. Similar compounds include:

Chlorophyllin Zinc Trisodium Salt: Similar in structure but contains zinc instead of copper.

Chlorophyllin Iron Trisodium Salt: Contains iron and is used in different applications.

Chlorophyllin Copper Trisodium Salt stands out due to its specific applications in medicine and industry, particularly its use as a colorant and its chemopreventive properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.